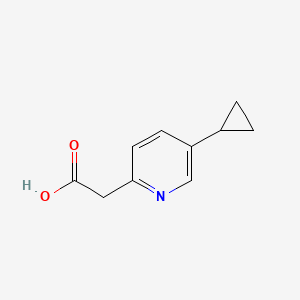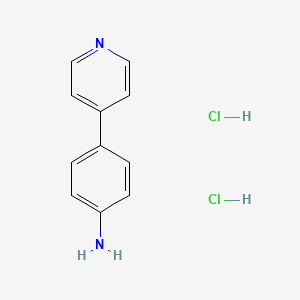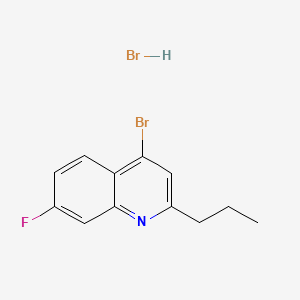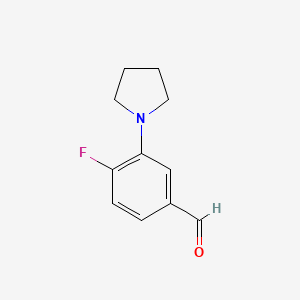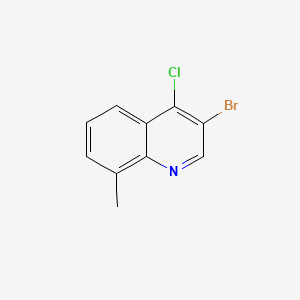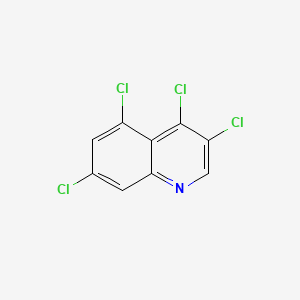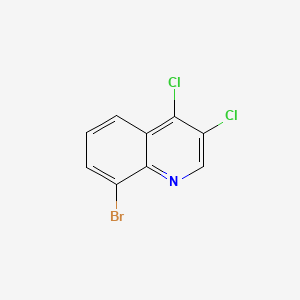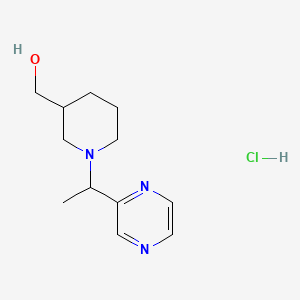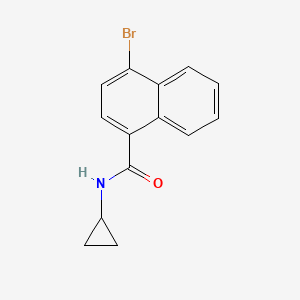
4-Bromo-N-cyclopropylnaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1365271-49-3 and Linear Formula: C14H12BrNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is represented by the formula C14H12BrNO . The CID in PubChem for this compound is 70699727 .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is 290.16 . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Inhibition of Photosynthetic Electron Transport
Research has identified compounds closely related to "4-Bromo-N-cyclopropylnaphthalene-1-carboxamide" as potent inhibitors of photosynthetic electron transport (PET) in chloroplasts. For instance, a study on multihalogenated 1-hydroxynaphthalene-2-carboxanilides, including those with bromo substituents, demonstrated significant inhibitory effects on PET in spinach chloroplasts. These effects were attributed to the specific halogen substituents, highlighting the critical role of bromo groups in this biological activity (Goněc et al., 2017).
Antimycobacterial Activity
Another study on N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a structural motif with the compound , showed promising antimycobacterial activity. These compounds were effective against various Mycobacterium species, including Mycobacterium tuberculosis, with some showing higher activity than rifampicin, a standard antimycobacterial drug. This suggests potential applications in developing new treatments for tuberculosis and related diseases (Goněc et al., 2016).
Synthesis and Chemical Reactions
The synthesis of related compounds, such as "4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide," involves techniques like direct lithiations and bromination reactions. These methods underline the importance of bromo-substituted carboxamides in synthetic chemistry, providing a foundation for the synthesis of various organic molecules with potential biological activities (Bar & Martin, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-N-cyclopropylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-7-12(14(17)16-9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9H,5-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVNUWFQCYRPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742841 |
Source


|
| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |
CAS RN |
1365271-49-3 |
Source


|
| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

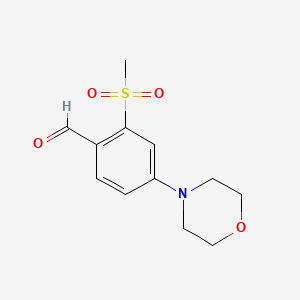
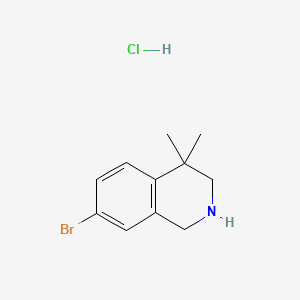
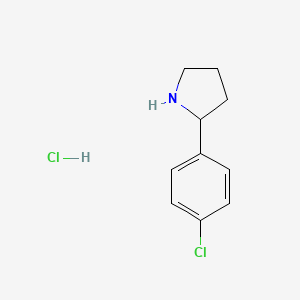
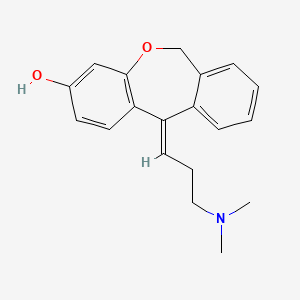
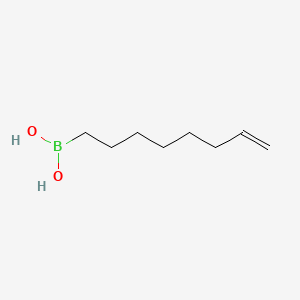
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
